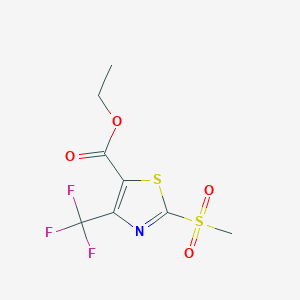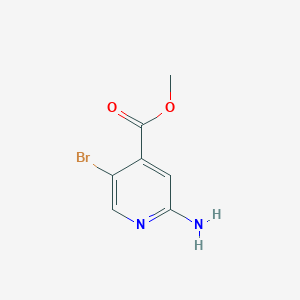
(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol” is a chemical compound with the molecular formula C10H7Cl2NO2 . Its CAS number is 957062-73-6 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7Cl2NO2/c11-6-1-2-7 (8 (12)3-6)10-9 (4-14)13-5-15-10/h1-3,5,14H,4H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 244.08 . Unfortunately, other physical and chemical properties like density, melting point, and boiling point are not available in the search results.Applications De Recherche Scientifique
Antimicrobial Applications
The oxazole derivatives have been recognized for their antimicrobial properties. Specifically, compounds like “(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol” can be synthesized and tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans . These compounds can serve as potential candidates for developing new antimicrobial agents.
Anticancer Research
Oxazole derivatives exhibit promising anticancer activities. The structural motif of “(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol” can be utilized to synthesize analogs that may act as inhibitors against specific cancer cell lines. Research in this area focuses on the compound’s ability to disrupt cancer cell proliferation .
Anti-inflammatory Potential
In the field of anti-inflammatory drug development, oxazole derivatives, including “(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol”, are explored for their COX-2 inhibitory effects. This application is significant in the design of non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .
Antidiabetic Activity
The oxazole nucleus is a key feature in some antidiabetic medications. Researchers can investigate the potential of “(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol” to act as an antidiabetic agent, possibly through PPAR modulation, which is a common mechanism in diabetes treatment .
Antiobesity Applications
Compounds with an oxazole ring have been associated with antiobesity effects. The specific compound could be studied for its ability to influence metabolic pathways related to obesity, offering a novel approach to managing this condition .
Antioxidant Properties
Oxazole derivatives are also known for their antioxidant properties. “(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol” can be part of studies aiming to evaluate its efficacy in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases .
Neuroprotective Effects
The neuroprotective potential of oxazole derivatives is another area of interest. The compound could be assessed for its ability to protect neuronal cells against various neurotoxic insults, which is valuable in the treatment of neurodegenerative diseases .
Chemical Synthesis Intermediates
Lastly, “(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol” can serve as an intermediate in the synthesis of complex chemical entities. Its role in medicinal chemistry as a building block for creating diverse therapeutic agents is a vital application .
Safety and Hazards
Propriétés
IUPAC Name |
[5-(2,4-dichlorophenyl)-1,3-oxazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2/c11-6-1-2-7(8(12)3-6)10-9(4-14)13-5-15-10/h1-3,5,14H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBSXYDCPBBFEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(N=CO2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650339 |
Source


|
| Record name | [5-(2,4-Dichlorophenyl)-1,3-oxazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol | |
CAS RN |
957062-73-6 |
Source


|
| Record name | 5-(2,4-Dichlorophenyl)-4-oxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(2,4-Dichlorophenyl)-1,3-oxazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328682.png)
![3-[4-Fluoro-2-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328683.png)
![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328685.png)
![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328686.png)
![1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328689.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine](/img/structure/B1328692.png)
![1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328694.png)


![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328707.png)
![[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328708.png)